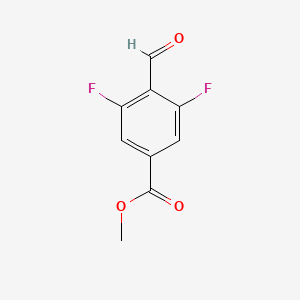

Methyl 3,5-difluoro-4-formylbenzoate

説明

“Methyl 3,5-difluoro-4-formylbenzoate” is a chemical compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 .

Molecular Structure Analysis

The molecular structure of “Methyl 3,5-difluoro-4-formylbenzoate” consists of a benzoic acid core with two fluorine atoms at the 3 and 5 positions and a formyl group at the 4 position .Physical And Chemical Properties Analysis

“Methyl 3,5-difluoro-4-formylbenzoate” is a solid under normal conditions . It has a predicted boiling point of 293.7±40.0 °C and a predicted density of 1.357±0.06 g/cm3 .科学的研究の応用

Pharmacology

Drug Development: This compound is utilized in the synthesis of various pharmaceuticals. Its ability to introduce fluorine atoms into molecules is particularly valuable, as fluorine can significantly alter the biological activity of a compound, leading to the development of new medications with improved efficacy and stability .

Organic Synthesis

Intermediate for Synthesis: Methyl 3,5-difluoro-4-formylbenzoate serves as an intermediate in the synthesis of more complex organic compounds. Its formyl group is a reactive functional group that can be used to build larger, more complex structures, which are essential in the creation of diverse organic molecules .

Material Science

Polymer Chemistry: In material science, this compound can be used to modify the properties of polymers. The introduction of fluorine atoms can lead to the development of materials with enhanced chemical resistance and thermal stability, which are crucial for high-performance applications .

Biochemistry

Enzyme Inhibition Studies: The compound’s structural features make it a candidate for the study of enzyme inhibition. By interacting with active sites of enzymes, researchers can investigate the mechanisms of action and potentially develop inhibitors that can regulate biochemical pathways .

Analytical Chemistry

Chromatographic Studies: Methyl 3,5-difluoro-4-formylbenzoate can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, which is fundamental in quality control and research laboratories .

Environmental Science

Pollution Tracking: This compound can be used as a tracer to study environmental pollution. Its unique chemical signature allows scientists to track its presence and movement in various ecosystems, aiding in the understanding of pollutant distribution patterns .

Safety and Hazards

特性

IUPAC Name |

methyl 3,5-difluoro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCMSWUXFXYAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)

![1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2587782.png)

![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)

![3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587787.png)

![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)

![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2587797.png)